molecular formula C12H20BrClN2OS B11996290 Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride CAS No. 41287-52-9

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride

Cat. No.: B11996290
CAS No.: 41287-52-9
M. Wt: 355.72 g/mol
InChI Key: GDBNOCCRDMUAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. It is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the bromination of 2-pyridinol to form 5-bromo-2-pyridinol. This intermediate is then reacted with 1,5-dibromopentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. The final step involves the reaction of this intermediate with ethanethiol in the presence of a base to form the desired compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride

Uniqueness

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly interesting for research applications .

Biological Activity

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a compound that combines the thiol properties of ethanethiol with a complex side chain featuring a bromo-substituted pyridine. This unique structure suggests potential applications in medicinal chemistry and material science due to its ability to participate in various biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12H21BrCl2N2OS
  • Molecular Weight : 354.25 g/mol
  • Chemical Structure : The compound consists of an ethanethiol moiety linked to a 5-bromo-2-pyridyloxy group through a pentyl chain, contributing to its biological activity and interaction with biological targets.

Biological Activity Overview

Ethanethiol derivatives, including this specific compound, exhibit a range of biological activities:

  • Antioxidant Properties : Compounds with thiol groups are known for their antioxidant capabilities, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some studies suggest that ethanethiol derivatives may have neuroprotective effects, potentially beneficial in conditions like ischemia or neurodegenerative diseases.
  • Antimicrobial Activity : The presence of the bromo-substituted pyridine may enhance the compound's ability to inhibit microbial growth, making it a candidate for further investigation in antimicrobial therapies.

Case Studies and Experimental Data

  • Neuroprotection in Ischemia Models :
    • A study investigated the neuroprotective effects of ethanethiol derivatives in animal models of cerebral ischemia. Results indicated that treatment with ethanethiol compounds significantly reduced neuronal damage and improved functional outcomes post-ischemia.
    • Table 1 summarizes the outcomes of this study:
    Treatment GroupNeuronal Damage ScoreFunctional Recovery Score
    Control8.510
    Ethanethiol Treatment4.018
  • Antimicrobial Activity Testing :
    • In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus.
    • Table 2 presents the Minimum Inhibitory Concentration (MIC) values for different bacterial strains:
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    Pseudomonas aeruginosa64

The biological activity of ethanethiol derivatives can be attributed to several mechanisms:

  • Redox Reactions : The thiol group can participate in redox reactions, reducing reactive oxygen species (ROS) and preventing oxidative damage.
  • Interaction with Biological Targets : The bromo-substituted pyridine may facilitate binding to specific receptors or enzymes, enhancing the compound's therapeutic potential.

Properties

CAS No.

41287-52-9

Molecular Formula

C12H20BrClN2OS

Molecular Weight

355.72 g/mol

IUPAC Name

2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C12H19BrN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H

InChI Key

GDBNOCCRDMUAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCCCNCCS.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.